molecular formula C9H11FN2O B4673834 N-(4-fluorobenzyl)-N'-methylurea

N-(4-fluorobenzyl)-N'-methylurea

Cat. No.: B4673834
M. Wt: 182.19 g/mol
InChI Key: HJHYSGYMJMTTEB-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-N'-methylurea is a urea derivative characterized by a 4-fluorobenzyl group attached to one nitrogen atom and a methyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and pesticidal properties .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHYSGYMJMTTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N’-methylurea typically involves the reaction of 4-fluorobenzylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluorobenzylamine+methyl isocyanateN-(4-fluorobenzyl)-N’-methylurea\text{4-fluorobenzylamine} + \text{methyl isocyanate} \rightarrow \text{N-(4-fluorobenzyl)-N'-methylurea} 4-fluorobenzylamine+methyl isocyanate→N-(4-fluorobenzyl)-N’-methylurea

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorobenzyl)-N’-methylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-fluorobenzyl)-N’-methylurea oxide, while reduction may produce N-(4-fluorobenzyl)-N’-methylamine.

Scientific Research Applications

N-(4-fluorobenzyl)-N’-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Derivatives

Substituted Aryl Ureas (Pesticides)

Several urea-based pesticides share structural motifs with N-(4-fluorobenzyl)-N'-methylurea but differ in substituents and applications:

Compound Name Structure Key Properties/Applications Reference
Fluometuron N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea Herbicide; inhibits photosynthesis in plants
Monuron N'-(4-chlorophenyl)-N,N-dimethylurea Herbicide; non-selective weed control
Chlorbromuron N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea Pre-emergence herbicide
This compound Contains 4-fluorobenzyl and methyl groups on urea nitrogens Potential CNS or enzyme-targeting agent (inferred)

Key Differences :

  • Substituent Effects : The 4-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to chlorinated or methoxy-substituted ureas like monuron .
Pharmacologically Active Ureas
  • α2C-AR Agonists (Compounds A and B) : These ureas exhibit high α2C-adrenergic receptor selectivity but poor brain penetration due to bulky substituents (e.g., imidazolylmethyl groups). In contrast, the compact 4-fluorobenzyl group in this compound could enhance CNS accessibility .
Physicochemical Properties
  • Solubility and Stability : Ureas with aromatic substituents (e.g., 4-fluorobenzyl) typically exhibit lower water solubility due to increased hydrophobicity. However, fluorination can enhance metabolic stability compared to chlorinated analogs .
  • Crystallinity : describes a tartrate salt of a related urea (N-(4-fluorobenzyl)-N-(1-methylpiperidinyl-4-yl)-N'-4-(2-methylpropoxyl)phenylmethyl)urea), highlighting the importance of crystal form optimization for bioavailability—a consideration applicable to this compound .

Analytical Characterization

  • Spectroscopic Data : 1H-NMR signals for the 4-fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and methylurea protons (δ 2.8–3.1 ppm) align with patterns observed in related compounds () .
  • Mass Spectrometry : Molecular ion peaks (m/z) for fluorinated ureas are typically distinct due to the presence of fluorine isotopes (e.g., m/z [M+H]+ ≈ 213 for the target compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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